molecular formula C24H27N3O B5603520 N-(2-ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

N-(2-ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B5603520
M. Wt: 373.5 g/mol
InChI Key: FCHFOSPBCZFFCY-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted with a 1-naphthylmethyl group at the 4-position and a 2-ethoxybenzylidene imine at the 1-position. Schiff bases of this class are typically synthesized via condensation of aromatic aldehydes with primary amines, as exemplified in . The ethoxy substituent on the benzylidene moiety distinguishes it from related compounds, influencing electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

(E)-1-(2-ethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O/c1-2-28-24-13-6-4-9-21(24)18-25-27-16-14-26(15-17-27)19-22-11-7-10-20-8-3-5-12-23(20)22/h3-13,18H,2,14-17,19H2,1H3/b25-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHFOSPBCZFFCY-XIEYBQDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine (CAS 306951-63-3) is a Schiff base compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through a condensation reaction between 2-ethoxybenzaldehyde and 4-(1-naphthylmethyl)-1-piperazine. The reaction typically requires the presence of a catalyst such as acetic acid and is performed in an organic solvent like ethanol. Characterization of the compound is achieved using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray diffraction, which confirm the formation and structure of the Schiff base.

Anticancer Properties

Research indicates that Schiff bases similar to this compound exhibit significant anticancer activity. For instance, compounds with a piperazine core have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the substituents on the benzene ring significantly influence anticancer efficacy.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundPC3TBDInduces DNA damage
Compound 9 (similar structure)HeLa1.02Inhibits telomerase activity
Compound 10 (related compound)LNCaP0.52Androgen receptor binding

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression. It may modulate critical signaling pathways such as:

  • NF-κB pathway : Involved in inflammation and immune response.
  • PI3K/Akt pathway : Related to cell survival and growth.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Study on Antitumor Activity : A study demonstrated that derivatives of piperazine exhibited potent cytotoxic effects against multiple cancer cell lines, including PC3 and HeLa cells. The derivatives were shown to arrest the cell cycle at the G2/M phase and induce apoptosis through DNA damage mechanisms .
  • Structure-Activity Relationship Analysis : Research indicated that specific substituents on the piperazine ring significantly enhance anticancer activity. For example, a compound with a 4-chlorophenyl substitution exhibited higher activity than its methyl-substituted counterpart .
  • In Vivo Efficacy : In vivo experiments showed that certain piperazine derivatives could reduce tumor size in animal models, suggesting potential therapeutic applications for this compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that Schiff bases, including N-(2-ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with structural similarities have been evaluated for their ability to target specific oncogenic pathways, demonstrating potential as anticancer agents.

Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Some derivatives of piperazine have been investigated for their effects on serotonin and dopamine receptors, which are crucial in treating mood disorders and schizophrenia. Preliminary studies suggest that this compound may exhibit anxiolytic or antidepressant-like effects, warranting further investigation into its neuropharmacological applications.

Synthesis and Characterization

The synthesis of this compound typically involves a condensation reaction between 2-ethoxybenzaldehyde and 4-(1-naphthylmethyl)-1-piperazinamine. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structural integrity of the synthesized compound .

Table 1: Characterization Techniques

TechniquePurpose
NMR SpectroscopyDetermine molecular structure
IR SpectroscopyIdentify functional groups
X-ray DiffractionAnalyze crystal structure

Coordination Chemistry

This compound can act as a ligand in coordination chemistry. Its ability to form complexes with transition metals opens avenues for applications in catalysis and materials science. The formation of metal-ligand complexes can enhance catalytic activity in various reactions, including oxidation and reduction processes .

Biological Targeting

The compound's unique structure allows it to potentially interact with various biological targets. Research into Schiff bases has revealed their ability to bind to proteins involved in disease pathways, making them candidates for drug development. For instance, studies have shown that similar compounds can inhibit enzymes involved in cancer progression or bacterial growth, suggesting a role in antimicrobial therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The target compound’s structural analogs vary primarily in the substituents on the benzylidene ring and the piperazine-linked groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents (Benzylidene) Molecular Weight (g/mol) Key Features
Target Compound* C23H25N3O 2-ethoxy ~351.46 Ethoxy (electron-donating, lipophilic)
N-(2-Methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine C23H23N3 2-methyl 341.45 Methyl (moderately lipophilic)
N-(2-chloro-5-nitrobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine C22H21ClN4O2 2-chloro-5-nitro 408.89 Electron-withdrawing, polar
(E)-1-(4-Chloro-3-nitrophenyl)-N-[4-(2-methoxyphenyl)-piperazinyl]methanimine C18H18ClN3O3 4-chloro-3-nitro, 2-methoxy 359.81 Mixed electronic effects
SANT-1 (from ) C23H27N5 3,5-dimethyl-phenylpyrazole 373.49 Smoothened antagonist (IC50 = 20 nM)

*Note: The target compound’s molecular formula and weight are inferred based on structural similarities.

  • Electronic Effects: The 2-ethoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing chloro-nitro groups in and .
  • Lipophilicity : Ethoxy and naphthylmethyl groups enhance lipophilicity compared to nitro or chloro substituents, suggesting improved membrane permeability but reduced aqueous solubility.
  • Collision Cross-Section (CCS) : While CCS data are unavailable for the target compound, analogs like the 2-chloro-5-nitro derivative () exhibit predicted CCS values of 195.1 Ų for [M+H]+, indicating moderate molecular size and shape .

Q & A

Q. What are the established synthetic routes for N-(2-ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation between a substituted benzaldehyde (e.g., 2-ethoxybenzaldehyde) and 4-(1-naphthylmethyl)piperazine under mild acidic conditions. Key steps include refluxing in ethanol or methanol with catalytic glacial acetic acid to form the Schiff base . Optimization involves adjusting temperature (60–80°C), solvent polarity, and reaction time (2–4 hours). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography ensures >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : To confirm imine bond formation (δ 8.3–8.5 ppm for CH=N) and aromatic substituents .
  • Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis .
  • X-ray Crystallography : Resolves 3D conformation and confirms stereochemistry (e.g., monoclinic crystal system, space group P21/n) .
  • HPLC : Purity assessment using C18 columns with UV detection .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

Initial screening should include:

  • Receptor Binding Assays : Target serotonin (5-HT) and dopamine (D2) receptors via radioligand displacement studies (IC50 determination) .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Enzyme Inhibition Studies : Evaluate acetylcholinesterase or kinase inhibition via spectrophotometric methods .

Advanced Research Questions

Q. How can computational chemistry guide the prediction of its biological activity and metabolic stability?

Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to targets like 5-HT receptors. ADMET predictors (e.g., SwissADME) estimate metabolic pathways, highlighting susceptibility to cytochrome P450 oxidation. Conformational analysis (Gaussian 09) identifies low-energy states influencing receptor interactions .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

Discrepancies may arise from:

  • Purity Variations : Validate compound integrity via HPLC and elemental analysis.
  • Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) and use positive controls (e.g., clozapine for receptor binding) .
  • Structural Analogues : Compare activities of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate substituent effects .

Q. How can Design of Experiments (DoE) optimize synthesis and biological testing?

Apply factorial designs (e.g., 2^k models) to assess variables:

  • Synthesis : Temperature, solvent (ethanol vs. DCM), and catalyst concentration. Response surface methodology (RSM) maximizes yield .
  • Bioactivity : Vary assay parameters (cell density, compound concentration) to identify optimal conditions for IC50 determination .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

  • Synthetic Modifications : Introduce electron-withdrawing groups (e.g., -NO2) to the benzylidene moiety or vary the naphthylmethyl substituent .
  • In Silico SAR : CoMFA/CoMSIA models correlate structural descriptors (logP, polar surface area) with activity .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors) using Schrödinger Phase .

Q. How can researchers assess metabolic stability using in vitro models?

  • Liver Microsomes : Incubate the compound with human microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to evaluate competitive inhibition .

Q. What interdisciplinary approaches enhance its application in drug discovery?

  • Chemical Engineering : Membrane separation technologies (CRDC RDF2050104) improve large-scale purification .
  • Materials Science : Develop metal complexes (e.g., Cu²⁺) for enhanced bioavailability .

Q. How do crystallographic data inform formulation strategies?

Crystal packing analysis (e.g., π-π stacking of naphthyl groups) guides co-crystal design with coformers (e.g., succinic acid) to improve solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.